4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Benzimidazole N1-substitution SAR differentiation Chemical procurement specification

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 847177-07-5) is a fully substituted benzimidazole-pyrrolidin-2-one hybrid small molecule with molecular formula C₂₅H₂₂FN₃O and a molecular weight of 399.47 g/mol. The compound belongs to the broader class of N1-substituted benzimidazole-pyrrolidinone derivatives, a scaffold family that has demonstrated activity across diverse target classes including SaFabI (enoyl-acyl carrier protein reductase), monoacylglycerol lipase (MAGL), prolylcarboxypeptidase (PrCP), and SOS1-mediated RAS nucleotide exchange.

Molecular Formula C25H22FN3O
Molecular Weight 399.469
CAS No. 847177-07-5
Cat. No. B2969046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
CAS847177-07-5
Molecular FormulaC25H22FN3O
Molecular Weight399.469
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
InChIInChI=1S/C25H22FN3O/c1-17-5-4-6-21(13-17)28-16-19(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-18-9-11-20(26)12-10-18/h2-13,19H,14-16H2,1H3
InChIKeyHWRBFGOYOBZVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 847177-07-5): Structural Identity and Scaffold Classification for Procurement Decision-Making


4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 847177-07-5) is a fully substituted benzimidazole-pyrrolidin-2-one hybrid small molecule with molecular formula C₂₅H₂₂FN₃O and a molecular weight of 399.47 g/mol [1]. The compound belongs to the broader class of N1-substituted benzimidazole-pyrrolidinone derivatives, a scaffold family that has demonstrated activity across diverse target classes including SaFabI (enoyl-acyl carrier protein reductase), monoacylglycerol lipase (MAGL), prolylcarboxypeptidase (PrCP), and SOS1-mediated RAS nucleotide exchange [2]. However, it must be explicitly noted that this specific compound (CAS 847177-07-5) currently lacks published primary research literature, patent exemplification, or authoritative database-curated bioactivity data. All selection rationale must therefore derive from its distinct structural features relative to the closest commercially available analogs.

Why Generic Substitution Fails for 4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one: Structural Determinants That Preclude Simple Analog Interchange


Within the benzimidazole-pyrrolidinone chemical class, substitution patterns at two key positions—the benzimidazole N1 and the pyrrolidinone N1—function as critical determinants of target engagement, selectivity, and physicochemical behavior. The presence of a 4-fluorobenzyl group at the benzimidazole N1 position (as in CAS 847177-07-5) introduces distinct electronic and steric properties compared to the unsubstituted N1–H analog (CAS 573931-42-7) or the 4-methylbenzyl variant (CAS 874637-45-3). Concurrently, the m-tolyl (3-methylphenyl) substituent at the pyrrolidinone N1 position differentiates this compound from the 4-fluorobenzyl-substituted pyrrolidinone analog (CAS 912890-38-1). These structural permutations are known to modulate lipophilicity, metabolic stability, and binding pocket complementarity within this scaffold class [1]. Consequently, treating any of these analogs as functionally interchangeable without empirical target- or assay-specific comparative data would be scientifically unjustified.

Product-Specific Quantitative Evidence Guide: Differentiating CAS 847177-07-5 from Its Closest Structural Analogs


Structural Differentiation: 4-Fluorobenzyl at Benzimidazole N1 vs. Unsubstituted N1–H Analog (CAS 573931-42-7)

The target compound (CAS 847177-07-5) carries a 4-fluorobenzyl substituent at the benzimidazole N1 position, whereas the closest commercially available comparator, 4-(1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 573931-42-7), bears a free N1–H at this position . This substitution produces a molecular weight increase of 108.12 g/mol (from 291.35 to 399.47 g/mol) and introduces a fluorine atom at the para position of the benzyl ring, which can participate in orthogonal dipolar interactions and alter the compound's lipophilicity. Literature precedent from the benzimidazole-pyrrolidinone SOS1 agonist series demonstrates that N1-benzyl substitution can shift target binding affinity by orders of magnitude compared to N1–H analogs [1].

Benzimidazole N1-substitution SAR differentiation Chemical procurement specification

Structural Differentiation: m-Tolyl at Pyrrolidinone N1 vs. 4-Fluorobenzyl-Substituted Pyrrolidinone Analog (CAS 912890-38-1)

The target compound (CAS 847177-07-5) incorporates an m-tolyl (3-methylphenyl) group at the pyrrolidinone N1 position, whereas the closest analog with an identical benzimidazole substitution (CAS 912890-38-1) bears a 4-fluorobenzyl group at the pyrrolidinone N1 . The structural consequence is that the target compound contains a single fluorine atom (monofluoro, MW 399.47) versus two fluorine atoms in the comparator (difluoro, MW 417.45), with the pyrrolidinone N1 substituent changing from an aromatic directly-attached ring (m-tolyl) to a benzyl-type attachment (4-fluorobenzyl). The presence of the methyl group at the meta position of the phenyl ring contributes distinct steric and electronic properties relative to the comparator's para-fluoro substitution pattern.

Pyrrolidinone N1-substitution SAR differentiation Chemical procurement specification

Structural Differentiation: 4-Fluorobenzyl vs. 4-Methylbenzyl at Benzimidazole N1 (Comparator CAS 874637-45-3)

The target compound incorporates a 4-fluorobenzyl group at the benzimidazole N1 position, while CAS 874637-45-3 substitutes this with a 4-methylbenzyl group . This single-atom variation (F vs. CH₃ at the para position of the N1-benzyl ring) produces distinct electronic effects: the fluorine atom is strongly electron-withdrawing (σₚ = +0.06 Hammett constant), whereas the methyl group is weakly electron-donating (σₚ = −0.17). In medicinal chemistry, such fluorine-for-methyl substitutions are frequently employed to modulate metabolic stability (by blocking CYP450-mediated oxidation at the para position), alter pKa of adjacent heterocycles, and fine-tune lipophilicity, with fluorine typically decreasing logP by approximately 0.3–0.5 units relative to the methyl analog [1]. Given the established sensitivity of benzimidazole-pyrrolidinone SAR to N1-substituent electronics as demonstrated in the SOS1 agonist series [2], this single-atom difference is mechanistically meaningful.

Halogen substitution Fluorine vs. methyl SAR Lipophilicity modulation

Physicochemical Property Differentiation: Computed Molecular Descriptors Relative to Scaffold Baseline

Computational property prediction for CAS 847177-07-5 provides a baseline physicochemical profile that differentiates it from the unsubstituted benzimidazole N1–H core scaffold. The target compound has a predicted density of 1.154 ± 0.06 g/cm³ and a predicted boiling point of 779.4 ± 60.0 °C at 760 Torr [1]. Its molecular weight (399.47 g/mol), calculated lipophilicity (cLogP estimated at approximately 3.4–4.0 based on scaffold analogs), and hydrogen-bond acceptor count (3: one carbonyl oxygen, two benzimidazole nitrogens) place it within drug-like chemical space per Lipinski's Rule of Five. In contrast, the unsubstituted N1–H analog (CAS 573931-42-7) has a molecular weight of only 291.35 g/mol and an additional hydrogen-bond donor (N1–H), fundamentally altering its solubility and permeability profile . These differences are substantial enough that the compounds would be expected to exhibit distinct behavior in any permeability, solubility, or protein-binding assay.

Physicochemical profiling Drug-likeness prediction Procurement specification

Best Research and Industrial Application Scenarios for 4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 847177-07-5)


Structure-Activity Relationship (SAR) Studies on Benzimidazole N1-Substitution Effects in the Pyrrolidin-2-one Scaffold Class

The compound is most appropriately deployed as a probe for investigating the impact of N1-(4-fluorobenzyl) substitution on benzimidazole-pyrrolidinone scaffold pharmacology. Given that the unsubstituted N1–H analog (CAS 573931-42-7) is commercially available and the 4-methylbenzyl analog (CAS 874637-45-3) provides a non-halogenated comparator, CAS 847177-07-5 completes a logical SAR matrix for interrogating electronic and steric effects at this position . The known SOS1 agonist series demonstrates that N1-substitution identity can modulate target binding by >100-fold in this chemotype, providing a validated rationale for such comparative studies [1].

Chemical Library Screening Sets Requiring Defined Fluorine-Containing Benzimidazole-Pyrrolidinone Representatives

For screening libraries designed to maximize chemical diversity within the benzimidazole-pyrrolidinone scaffold space, CAS 847177-07-5 serves as a unique combination of N1-(4-fluorobenzyl) and N1'-(m-tolyl) substituents not replicated by any other commercially cataloged analog [2]. The presence of a single fluorine atom at a stereoelectronically defined position makes this compound a valuable inclusion in diversity-oriented screening collections, particularly for targets where fluorine-mediated binding interactions (e.g., orthogonal multipolar C–F···C=O interactions) are hypothesized to contribute to ligand recognition [3].

Metabolic Stability Comparator Studies: Fluorine vs. Methyl vs. Hydrogen at the Benzimidazole N1-Benzyl Para Position

The compound forms part of a three-compound comparator set—alongside the 4-methylbenzyl analog (CAS 874637-45-3) and the N1–H analog (CAS 573931-42-7)—for systematically evaluating the effect of para-substitution on oxidative metabolic stability at the benzimidazole N1-benzyl position. Fluorine substitution at the para position is a well-precedented strategy for blocking CYP450-mediated hydroxylation, and empirical head-to-head microsomal stability comparison across this set could quantify the magnitude of this protective effect within the benzimidazole-pyrrolidinone scaffold [4].

Synthetic Chemistry: Late-Stage Diversification Scaffold for Benzimidazole C5/C6 Functionalization

As a fully substituted benzimidazole-pyrrolidinone core with the N1 and N1' positions already occupied, CAS 847177-07-5 provides a defined scaffold for regioselective functionalization at the remaining benzimidazole C5 and C6 positions. This enables systematic exploration of how additional substituents on the benzimidazole ring modulate properties without confounding variations at the N1 or pyrrolidinone positions. The predicted purity and structural characterization data available through supplier specifications support its use as a starting material for parallel synthesis or late-stage functionalization campaigns [2].

Quote Request

Request a Quote for 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.